Huprine Y
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H17ClN2 |
|---|---|
Molecular Weight |
284.8 g/mol |
IUPAC Name |
7-chloro-15-methyl-10-azatetracyclo[11.3.1.02,11.04,9]heptadeca-2,4(9),5,7,10,14-hexaen-3-amine |
InChI |
InChI=1S/C17H17ClN2/c1-9-4-10-6-11(5-9)16-15(7-10)20-14-8-12(18)2-3-13(14)17(16)19/h2-4,8,10-11H,5-7H2,1H3,(H2,19,20) |
InChI Key |
UKCBMHDZLYYTMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2CC(C1)C3=C(C4=C(C=C(C=C4)Cl)N=C3C2)N |
Synonyms |
huprine Y |
Origin of Product |
United States |
Synthetic Strategies and Chemical Modulations of Huprine Y
Foundational Synthetic Pathways to the Huprine Y Core Structure
The core structure of huprines, including this compound, is typically constructed through a sequence of reactions. A key step often involves the formation of the quinoline (B57606) moiety. While specific detailed foundational pathways solely for this compound were not extensively detailed in the search results beyond the Friedländer reaction context, the general approach to related huprine scaffolds provides insight. This often involves the use of bicyclic ketones and subsequent cyclization reactions to form the fused ring system thieme-connect.com.
Advanced Methodologies for this compound and Analog Synthesis
More advanced synthetic strategies focus on controlling the stereochemistry and introducing specific functionalities into the huprine scaffold.
Enantioselective Synthesis and Chiral Resolution Techniques for this compound
Racemic this compound can be resolved into its individual enantiomers. A notable method for achieving this is preparative chromatographic resolution using chiral HPLC. This technique has been successfully applied on a multigram scale to obtain enantiopure (–)-(7S,11S)-Huprine Y with high enantiomeric excess (>99.8%) nih.govnih.govmdpi.comresearchgate.net. This process is crucial for obtaining stereochemically pure compounds, which can have different biological activities.
Friedländer Reaction Applications in Huprine Synthesis
The Friedländer reaction is a significant method employed in the synthesis of the huprine core structure, including that of this compound and its analogues thieme-connect.comnih.govmdpi.comlshtm.ac.uk. This reaction typically involves the condensation of a 2-aminoaryl ketone or aldehyde with a cyclic ketone. In the context of huprine synthesis, this reaction is used to construct the quinoline ring system fused to a bicyclic framework, forming the tetracyclic scaffold. The reaction is often catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) mdpi.comlshtm.ac.uk. This approach allows for the preparation of various huprine derivatives by employing different starting materials nih.gov.
Derivatization Approaches for Novel this compound Analogues
The this compound scaffold serves as a versatile platform for the synthesis of novel analogues with modified properties. Derivatization is commonly performed at the exocyclic amino group at position 12 or at position 9 of the huprine scaffold ub.edu.
Introduction of Quinolinium Moieties
One derivatization approach involves the introduction of quinolinium moieties. This can be achieved by the quaternization of the quinoline nitrogen atom of this compound, for example, through reaction with iodomethane (B122720) mdpi.com. This modification results in more polar compounds mdpi.commdpi.com.
Incorporation of Triazole Rings
Another strategy for creating novel this compound analogues is the incorporation of triazole rings mdpi.comresearchgate.netresearchgate.netresearchgate.net. This can be achieved through various synthetic routes, including click chemistry approaches researchgate.netcnrs.fr. The triazole ring can be tethered to the huprine scaffold, often at position 9, via a linker researchgate.net. The length of this linker can influence the activity of the resulting analogue researchgate.net. The introduction of a triazole ring can lead to more polar compounds and can impact their interaction with biological targets mdpi.comresearchgate.net.
Table 1: Examples of this compound Derivatization Approaches
| Derivatization Strategy | Modification | Resulting Compounds | References |
| Introduction of Quinolinium | Quaternization of quinoline nitrogen | More polar this compound derivatives | mdpi.commdpi.comresearchgate.net |
| Incorporation of Triazole Rings | Tethering of a triazole ring to the scaffold | Huprine analogues with modified interactions | mdpi.comresearchgate.netresearchgate.netresearchgate.net |
This table summarizes the key derivatization strategies discussed, highlighting the chemical modification and the general nature of the resulting compounds.
Table 2: Examples of Compounds Mentioned in Synthesis
| Compound Name | Role in Synthesis | Potential PubChem CID |
| This compound | Core structure, starting material for derivatization | 10107976 nih.gov |
| Racemic this compound | Intermediate for chiral resolution | 10107976 nih.gov |
| (–)-(7S,11S)-Huprine Y | Enantiopure form | Not explicitly found, but derived from 10107976 |
| Iodomethane | Reagent for quinolinium formation | 8000 |
| 2-aminoaryl ketone or aldehyde | Starting material for Friedländer reaction | Varies |
| Cyclic ketone | Starting material for Friedländer reaction | Varies |
| 1,3-dibromoadamantane | Potential starting material for ketone intermediate | 5284360 |
| 1,3-adamantanediol | Potential starting material for ketone intermediate | 42149 |
| 2-amino-4-chlorobenzonitrile | Starting material for Friedländer reaction | 134338 |
| 2-amino-6-fluorobenzonitrile | Starting material for Friedländer reaction | 24874034 (similar structure, different halogen position) |
| ω-bromoalkanenitriles | Reagent for alkylation | Varies |
| Rhein (B1680588) | Moiety combined with this compound | 6417 |
| Capsaicin (B1668287) | Moiety combined with this compound | 1548970 |
| ethyl- or methyl-bicyclo[3.3.1]non-6-en-3-one | Starting material for Friedländer reaction | Varies |
| o-aminocyano aromatic compounds | Starting material for Friedländer reaction | Varies |
| 6-chlorotacrine | Related compound, used in quinolinium formation example | 5282107 |
| Huprine X | Related huprine, often synthesized via Friedländer | 3632 wikipedia.org |
| 2-methoxyhuprine | Analogue of this compound | Not explicitly found |
| donepezil-derived chloropropylpiperidine | Moiety coupled with this compound | Not explicitly found |
| 2-amino-4-chloro-5,6,7,8-tetrahydroquinoline-3-carbonitrile | Potential intermediate/related structure | 3779818 uni.lu |
| 2-amino-4-chloro-5,6,7,8-tetrahydroquinoline-3-carboxamide | Potential intermediate/related structure | 329793386 |
| 2-amino-5,6,7,8-tetrahydroquinoline-3-carboxylic acid | Potential intermediate/related structure | 5149881 uni.lu |
| 6-chloro-1,2,3,4-tetrahydroacridin-9-amine | Related structure (Tacrine analog) | 5778-84-7 (CAS) chemsrc.com |
| 9-Amino-1,2,3,4-tetrahydroacridine hydrochloride hydrate | Related structure (Tacrine) | 206658-92-6 (CAS) |
This table lists the chemical compounds mentioned in the context of this compound synthesis and derivatization, along with their roles and potential PubChem CIDs based on the search results.
Synthesis of Heterodimeric and Hybrid Structures
The development of heterodimeric and hybrid structures based on this compound is a significant area of research, particularly in creating multitarget-directed ligands. This strategy involves chemically linking the this compound scaffold with other pharmacophores known to interact with different biological targets.
One approach involves the molecular hybridization of this compound with other known active molecules. For instance, this compound has been combined with substructures of natural products or other therapeutic agents to create hybrid molecules with expanded pharmacological profiles. Examples include hybrids with rhein, a compound structurally related to hydroxyanthraquinones with potential tau anti-aggregating activity ub.edud-nb.infoacs.orgresearchgate.net. These rhein-huprine hybrids are synthesized through multi-step sequences starting from racemic or enantiopure this compound and commercial rhein ub.edu. The linkage between the huprine and rhein moieties is typically formed through an N–C bond from the exocyclic amino group of this compound and an amide bond from the carboxylic acid of rhein ub.edu. The length and nature of the linker connecting the two moieties can influence the hybrid's activity ub.edu.
Another type of hybrid involves combining this compound with substructures of shogaols, natural antioxidants. Shogaol-huprine hybrids have been designed and synthesized, often involving the alkylation of racemic this compound with a functionalized alkene followed by further modifications ub.edu. These hybrids aim to combine AChE inhibition with antioxidant and anti-aggregating properties ub.edu.
Heterodimers based on this compound have also been synthesized. These structures typically involve linking two different active moieties, one of which is derived from this compound. For example, heterodimers based on huprine and tryptophan have been prepared, demonstrating inhibitory activity against cholinesterase and neuronal nitric oxide synthase enzymes, along with effects against amyloid-beta (Aβ) aggregation researchgate.net.
The synthesis of these heterodimeric and hybrid structures often utilizes established coupling reactions to link the this compound core to the second pharmacophore. The specific synthetic route depends on the nature of the second moiety and the desired linker.
Table 1 summarizes some examples of this compound-based hybrid structures and their reported synthesis approaches.
| Hybrid Structure Type | Second Pharmacophore | Linkage Type(s) | Key Synthetic Step(s) | Reference(s) |
| Rhein–Huprine Hybrid | Rhein | N–C bond (huprine), Amide bond (rhein) | Multi-step sequence, Coupling reactions | ub.edud-nb.infoacs.orgresearchgate.net |
| Shogaol–Huprine Hybrid | Shogaol | Aliphatic chain | Alkylation of this compound, Further modifications | ub.edu |
| This compound – Tryptophan Heterodimer | Tryptophan | Linker chain | Coupling reactions | researchgate.net |
| Donepezil (B133215)–Huprine Hybrid | Donepezil | Linker | Coupling of enantiopure this compound with chloroderivative | mdpi.comresearchgate.netheraldopenaccess.us |
The design and synthesis of these hybrid molecules are driven by the goal of creating compounds with improved or multitarget pharmacological profiles compared to the parent compounds.
Optimization of Synthetic Yields and Scalability in this compound Production
Optimizing the synthetic yields and scalability of this compound production is crucial for its potential therapeutic development and for the synthesis of its derivatives and hybrids. Efficient synthetic routes are necessary to obtain sufficient quantities of this compound for further research and potential clinical use.
Scalability is a critical consideration for the production of drug candidates. Researchers have reported on the multigram synthesis of this compound and its intermediates mdpi.comresearchgate.net. Scaling up the synthesis often requires modifications to established laboratory procedures to handle larger quantities of materials safely and efficiently. This can involve optimizing reaction concentrations, temperatures, and work-up procedures.
Chromatographic resolution of racemic this compound is often necessary to obtain the enantiomerically pure form, which may exhibit different pharmacological properties mdpi.comresearchgate.net. Multigram preparative chromatographic resolution techniques, such as chiral HPLC, have been developed and optimized to achieve high enantiopurity and yield at a larger scale mdpi.comresearchgate.net. The optimization of such processes involves selecting appropriate chiral stationary phases and mobile phases, as well as optimizing flow rates and loading capacities mdpi.com.
Table 2 illustrates the impact of scale on the chromatographic resolution of this compound.
| Scale | Amount of Racemic this compound Processed | Chiral Stationary Phase | Mobile Phase | Enantiopurity Achieved | Relative Amount of Enantiomers Obtained (vs. Low Scale) | Reference(s) |
| Low Scale | Centigram scale | Not specified | Not specified | Not specified | 1x | mdpi.com |
| Multigram Scale | 66 g | CHIRALPAK IC (20 μm) | DCM/i-PrOH/DEA 90:10:0.1 | >99.8% ee | >150x | mdpi.comresearchgate.net |
Optimizing the final coupling reactions to form this compound-based hybrids at a larger scale is also important. For example, the reaction of enantiopure this compound with a chloroderivative to form a donepezil-huprine hybrid (AVCRI104P4) has been successfully scaled up, resulting in significantly higher yields compared to low-scale synthesis mdpi.com.
Molecular and Cellular Mechanisms of Huprine Y Action
Cholinergic Enzyme Modulation by Huprine Y
A primary mechanism of action for this compound is its potent inhibition of cholinesterase enzymes, which are critical for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.govheraldopenaccess.us By inhibiting these enzymes, this compound increases the levels of acetylcholine in the synaptic cleft, a strategy employed in the symptomatic treatment of Alzheimer's disease. heraldopenaccess.us
Inhibition Kinetics of Human Acetylcholinesterase (AChE) by this compound
This compound is an exceptionally potent inhibitor of human acetylcholinesterase (hAChE). heraldopenaccess.us Research has shown that it exhibits inhibitory activity in the nanomolar range. For instance, a hybrid of donepezil (B133215) and this compound was found to be a powerful inhibitor, although it was six times weaker than this compound itself, which had an IC50 value of 0.43 nM. heraldopenaccess.us This indicates that this compound binds to and inhibits hAChE with very high affinity. Kinetic studies have revealed that this compound and its derivatives typically act as mixed-type inhibitors of AChE. mdpi.com This means they can bind to both the free enzyme and the enzyme-substrate complex, thereby interfering with the catalytic process through multiple pathways.
Inhibition Kinetics of Butyrylcholinesterase (BChE) by this compound
While this compound is a potent inhibitor of AChE, it also demonstrates inhibitory activity against butyrylcholinesterase (BChE), albeit with some selectivity for AChE. heraldopenaccess.usnih.gov The degree of selectivity can be influenced by structural modifications to the this compound scaffold. For example, a donepezil-huprine Y hybrid showed high selectivity for hAChE over human BChE (hBChE), with a selectivity index of 134. heraldopenaccess.us In contrast, hybrids of this compound and capsaicin (B1668287) have been developed as potent dual inhibitors of both AChE and BChE, with nanomolar potencies for both enzymes. nih.govacs.org This suggests that the core structure of this compound can be adapted to target either AChE selectively or both cholinesterases effectively.
Table 1: Cholinesterase Inhibition Data for this compound and its Derivatives
Molecular Docking and Dynamics Simulations of this compound-Enzyme Complexes
Molecular modeling studies, including docking and dynamics simulations, have provided valuable insights into how this compound and its derivatives interact with cholinesterase enzymes. mdpi.comsunderland.ac.ukresearchgate.net These computational methods help to visualize the binding poses of the inhibitors within the active site gorge of the enzymes and to identify the key molecular interactions responsible for their high affinity. mdpi.com For instance, docking studies of this compound enantiomers within the active site of hAChE have shown a high degree of spatial conformity. mdpi.com Similarly, simulations have been used to compare the binding of this compound derivatives to both hAChE and hBChE, revealing preferences for certain enantiomers and providing a rationale for observed inhibitory potencies. mdpi.com Crystal structures of related Huprine derivatives in complex with AChE have confirmed that these inhibitors bind at the bottom of the enzyme's gorge. researchgate.net
Specific Binding Interactions and Subsite Occupancy in AChE Gorge (e.g., π-stacking, hydrogen bonding)
The high inhibitory potency of this compound against AChE is attributed to its ability to form multiple favorable interactions with amino acid residues lining the active site gorge of the enzyme. heraldopenaccess.usresearchgate.net The active site gorge of AChE contains a catalytic active site (CAS) at the bottom and a peripheral anionic site (PAS) near the entrance. heraldopenaccess.us this compound and its analogs are known to bind within the CAS. ub.edu
Key interactions include:
π-π stacking: The aromatic quinoline (B57606) portion of the this compound molecule engages in π-π stacking interactions with the aromatic rings of key amino acid residues such as Tryptophan 86 (Trp86) and Phenylalanine 330 (Phe330). mdpi.comresearchgate.net
Hydrogen bonding: The exocyclic amino group of this compound can form hydrogen bonds with residues like Aspartate 74 (Asp74) and Tyrosine 124 (Tyr124). mdpi.com
Hydrophobic interactions: The carbobicyclic scaffold and other nonpolar parts of the molecule fit into hydrophobic pockets within the gorge, interacting with residues like Tyr341. mdpi.com
These multiple points of contact contribute to the stable and high-affinity binding of this compound to AChE, leading to its potent inhibitory effect.
Neurotransmitter System Interactions Beyond Cholinesterases
In addition to its primary action on the cholinergic system, there is evidence to suggest that the broader class of compounds to which this compound belongs can interact with other neurotransmitter systems.
Modulation of N-Methyl-D-Aspartate (NMDA) Receptor Activity
While direct studies on this compound's interaction with NMDA receptors are limited, research on related compounds like huperzine A, from which this compound is derived, provides some context. Huperzine A has been shown to be a non-competitive antagonist of NMDA receptors, blocking the ion channels and inhibiting NMDA-induced toxicity. nih.govresearchgate.net This action is considered neuroprotective. researchgate.net Given the structural and functional similarities, it is plausible that this compound or its derivatives could also modulate NMDA receptor activity, a characteristic that is being explored in the design of multi-target ligands for neurodegenerative diseases. mdpi.comacs.org
Compound Names Mentioned
Potential Effects on Other Receptor Systems (e.g., Muscarinic, Nicotinic)
Beyond its primary role as a potent acetylcholinesterase (AChE) inhibitor, this compound demonstrates significant interactions with core cholinergic receptors, namely the muscarinic and nicotinic systems. Research conducted on rat hippocampus preparations has revealed that this compound possesses a higher affinity for M1 muscarinic receptors compared to M2 receptors. Further investigation into its functional role showed that this compound stimulates the accumulation of inositol (B14025) phosphates (IP), a key second messenger, which is indicative of an agonistic action at the M1 receptor.
The neuroprotective properties of huprines are also linked to these receptor systems, particularly in differentiated neuronal cells. In studies using nerve growth factor (NGF)-differentiated PC12 cells, the protective effects of huprines against oxidative damage were reversed by the application of both atropine, a muscarinic antagonist, and mecamylamine, a nicotinic antagonist. frontiersin.orgresearchgate.net This finding suggests that in mature neuronal environments, the neuroprotective signaling cascade initiated by this compound involves the functional engagement of both muscarinic and nicotinic receptors. frontiersin.orgresearchgate.net However, it is noteworthy that some of its effects, such as the enhancement of superoxide (B77818) dismutase activity, appear to operate through a non-cholinergic pathway, independent of these receptors. frontiersin.orgresearchgate.net
Neuroprotective Pathways Engaged by this compound
This compound exerts its neuroprotective effects through a variety of molecular pathways that counter the cellular insults characteristic of neurodegenerative conditions. These mechanisms include combating oxidative stress, normalizing calcium levels, preventing programmed cell death, and reducing neuroinflammation.
A significant neuroprotective mechanism of this compound is its ability to mitigate oxidative stress, a condition implicated in the pathogenesis of numerous neurodegenerative disorders. frontiersin.org Studies have demonstrated that this compound can directly bolster the cellular antioxidant defense system. In experiments involving undifferentiated PC12 cells subjected to oxidative insult with hydrogen peroxide (H₂O₂), pre-treatment with this compound led to a significant increase in the activity of superoxide dismutase (SOD). frontiersin.orgnih.gov SOD is a crucial antioxidant enzyme that neutralizes harmful superoxide anions. nih.gov
The increase in SOD activity after this compound treatment was substantial, not only overcoming the reduction caused by the oxidative stressor but in some cases elevating SOD activity above baseline control levels. frontiersin.orgnih.gov This enhancement of the cell's intrinsic antioxidant capacity suggests a direct role for this compound in decreasing the accumulation of reactive oxygen species (ROS). nih.gov Interestingly, this particular effect was found to be independent of muscarinic or nicotinic receptor activity, indicating a distinct, non-cholinergic protective pathway. frontiersin.orgresearchgate.net Furthermore, a hybrid molecule combining this compound with the antioxidant capsaicin was shown to cause a notable decrease in oxidative stress in the hippocampus of a mouse model of Alzheimer's disease. grafiati.com
Table 1: Effect of this compound on Superoxide Dismutase (SOD) Activity in H₂O₂-Treated PC12 Cells Data based on findings from Pera et al. (2013). The table shows the protective effect against H₂O₂-induced damage.
| Treatment Group | Differentiated Cells (% Protection) | Undifferentiated Cells (% Protection) |
|---|---|---|
| This compound (0.01 µM) | 22 ± 5.5 | 4 ± 5.5 |
| This compound (0.1 µM) | 51 ± 3.3 | 47 ± 8.7 |
| This compound (1 µM) | 60 ± 3.6 | 52 ± 2.3 |
Intracellular calcium (Ca²⁺) dysregulation is a central pathological event in neurodegeneration, where excessive Ca²⁺ influx triggers excitotoxicity, mitochondrial dysfunction, and ultimately, cell death. nih.govmdpi.com While direct studies extensively detailing this compound's interaction with specific calcium channels are limited, its neuroprotective actions strongly suggest a role in mitigating this harmful cascade. Evidence points to this compound providing protection in models of excitotoxicity, a process fundamentally driven by calcium overload through receptors like the NMDA receptor.
The neurotoxic effects of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease, are known to be mediated in part by the disruption of calcium homeostasis. frontiersin.orgnih.gov Aβ aggregates can destabilize neuronal membranes and form pores, leading to an uncontrolled influx of calcium. nih.gov By inhibiting the aggregation of Aβ, a known effect of this compound and its derivatives, the compound indirectly prevents this Aβ-induced calcium dysregulation. frontiersin.org Therefore, while perhaps not a direct channel blocker, this compound's ability to counter excitotoxicity and amyloid pathology points to its significant, albeit indirect, role in restoring and maintaining neuronal calcium homeostasis.
Apoptosis, or programmed cell death, is a key process in the loss of neurons associated with neurodegenerative diseases. This compound and its derivatives have been shown to engage cellular pathways that actively inhibit apoptosis. A donepezil-huprine hybrid compound, AVCRI104P3, demonstrated significant neuroprotective effects by modulating key proteins in the apoptotic cascade. tdx.cat Chronic treatment with this compound resulted in increased levels of the anti-apoptotic protein Bcl-2 in both the hippocampus and cortex. tdx.cat
Furthermore, the treatment elevated the phosphorylated (activated) forms of Akt1 and GSK3β in the hippocampus. tdx.cat The Akt signaling pathway is a critical pro-survival pathway that, when active, suppresses apoptosis, and the phosphorylation of GSK3β at Ser9 is inhibitory, which also promotes cell survival. These findings suggest that huprine-based compounds can bolster neuronal resilience by activating endogenous anti-apoptotic and pro-survival signaling. tdx.cat However, it is important to note that in one specific apoptotic model involving neuronal cytoskeletal alteration, this compound did not exhibit neuroprotective properties, indicating that its efficacy can be context-dependent. mdpi.com
Table 2: Effect of a Huprine Derivative (AVCRI104P3) on Neuroprotective Proteins Data based on findings from Fisas et al. (2018) in C57BL/6 mice.
| Protein | Brain Region | Effect of Treatment |
|---|---|---|
| pAkt1 (activated) | Hippocampus | ▲ Increased |
| Bcl2 (anti-apoptotic) | Hippocampus & Cortex | ▲ Increased |
| pGSK3β (inhibited) | Hippocampus | ▲ Increased |
| p25/p35 (pro-apoptotic) | Hippocampus & Cortex | ↔ No Change |
Neuroinflammation, characterized by the activation of glial cells like microglia and astrocytes (a process known as gliosis), is a critical component of neurodegenerative disease pathology. This compound, particularly when incorporated into hybrid compounds, has demonstrated significant anti-inflammatory effects. In a preclinical mouse model of Alzheimer's disease, a novel rhein-huprine hybrid was shown to markedly reduce neuroinflammation.
This effect was visualized by a decrease in the reactivity of both astrocytes and microglia in the hippocampus, as measured by the protein markers GFAP (Glial Fibrillary Acidic Protein) for astrocytes and Iba1 (Ionized calcium-binding adapter molecule 1) for microglia. Similarly, a this compound-capsaicin hybrid led to a notable decrease in neuroinflammation in the hippocampal region. grafiati.com Further studies with a donepezil-huprine derivative also reported a significant decrease in microgliosis, reinforcing the role of this compound class in tempering the brain's inflammatory response to pathological insults. tdx.cat
Anti-apoptotic Mechanisms in Neuronal Cells
Interactions with Protein Aggregation Processes
The aggregation of misfolded proteins, such as amyloid-beta (Aβ) and tau, is a central pathological hallmark of Alzheimer's disease and other neurodegenerative conditions known as amyloidoses. This compound and its derivatives have been specifically designed and shown to interfere with these aggregation processes.
Hybrids of this compound have demonstrated a multi-pronged attack on protein aggregation. A rhein-huprine hybrid, for instance, was found to reduce both the deposition of Aβ plaques and the hyperphosphorylation of tau protein in mouse models. The design rationale for such hybrids is to combine the potent AChE inhibition of this compound with a pharmacophore that directly targets protein aggregation.
Studies have confirmed that huprine-based molecules are potent inhibitors of Aβ peptide aggregation. They can inhibit both the aggregation of Aβ that is induced by the AChE enzyme and the spontaneous self-aggregation of the peptide. The therapeutic potential may extend beyond Alzheimer's-related proteins. A heterodimer linking huprine and tacrine (B349632) was found to inhibit the aggregation of not only Aβ but also the prion protein (PrP), suggesting that huprine-based structures could have a broader utility in treating different amyloidoses.
Influence on Amyloid-Beta (Aβ) Aggregation and Clearance in Preclinical Models
A primary focus of this compound research is its ability to interfere with the aggregation of amyloid-beta (Aβ) peptides, a critical event in the formation of senile plaques in Alzheimer's disease. ub.edu Huprine-based compounds, often developed as multi-target agents, have demonstrated significant inhibitory effects on both self-induced Aβ aggregation and aggregation promoted by acetylcholinesterase (AChE). acs.orgmdpi.com
Hybrids incorporating the this compound scaffold have shown notable efficacy. For instance, a series of rhein-huprine hybrids demonstrated significant inhibition of the spontaneous aggregation of Aβ42, with inhibition percentages ranging from 32% to 41% at a 10 µM concentration. ub.edu These same hybrids were also effective against Aβ40 aggregation induced by AChE, showing 29% to 52% inhibition at a 100 µM concentration, a potency notably greater than that of the parent this compound. ub.edu Another example is a donepezil-huprine hybrid, AVCRI104P4, which was found to inhibit AChE-induced Aβ(1-40) aggregation by 41% at 100 μM and the spontaneous aggregation of Aβ(1-42) by 29% at a 10 μM concentration. mdpi.com
| Compound | Assay Type | Concentration | Inhibition (%) | Source |
|---|---|---|---|---|
| Rhein-Huprine Hybrids | Self-induced Aβ42 Aggregation | 10 µM | 32-41% | ub.edu |
| Rhein-Huprine Hybrids | AChE-induced Aβ40 Aggregation | 100 µM | 29-52% | ub.edu |
| Donepezil-Huprine Hybrid (AVCRI104P4) | Self-induced Aβ(1-42) Aggregation | 10 µM | 29% | mdpi.com |
| Donepezil-Huprine Hybrid (AVCRI104P4) | AChE-induced Aβ(1-40) Aggregation | 100 µM | 41% | mdpi.com |
Modulation of Tau Phosphorylation and Aggregation
Beyond amyloid pathology, this compound derivatives have been investigated for their effects on tau protein, which forms neurofibrillary tangles in the Alzheimer's brain. Certain multi-target rhein-huprine hybrids (RHE-HUP) have demonstrated a strong in vitro capacity to inhibit tau aggregation. nih.gov
Studies in preclinical animal models support these findings. In APP/PS1 mice, a model for familial Alzheimer's disease, treatment with the RHE-HUP hybrid resulted in a significant reduction of tau hyperphosphorylation. researchgate.netnih.govnih.gov Similarly, a hybrid of 6-chlorotacrine and huprine (compound 12c) was tested in Senescence-Accelerated Mouse Prone 8 (SAMP8) mice, a model of aging and cognitive decline. acs.org This compound led to a significant, site-specific decrease in the phosphorylation of tau at the Ser396 residue. acs.org This evidence suggests that this compound-based compounds can interfere with tau pathology, another central aspect of Alzheimer's disease. mdpi.com
| Compound | Preclinical Model | Key Finding | Source |
|---|---|---|---|
| Rhein-Huprine Hybrid (RHE-HUP) | APP/PS1 Mice | Reduced Tau hyperphosphorylation | researchgate.netnih.govnih.gov |
| 6-chlorotacrine-Huprine Hybrid (12c) | SAMP8 Mice | Significant reduction of Tau phosphorylation at Ser396 | acs.org |
Inhibition of Beta-Secretase 1 (BACE1) Activity
Beta-secretase 1 (BACE1) is the rate-limiting enzyme that initiates the amyloidogenic processing of the amyloid precursor protein (APP), leading to Aβ production. mdpi.comdoi.org Consequently, inhibiting BACE1 is a major therapeutic strategy. This compound has been a foundational structure for the design of dual-target inhibitors that also block BACE1 activity. mdpi.com
Several hybrid compounds have been synthesized to combine the AChE-inhibiting properties of huprine with BACE1 inhibition. ub.edu Rhein-huprine hybrids, such as RHE-HUP, were specifically developed as dual inhibitors of both AChE and BACE1. researchgate.netnih.govnih.gov The mechanism of action involves the huprine part of the hybrid interacting with the catalytic site of BACE1. ub.edu For this interaction to be effective, the huprine moiety needs to be protonated, which allows it to form a salt bridge with the catalytic dyad of the enzyme. ub.edu
The potency of these hybrids has been quantified in various studies. One rhein-huprine hybrid showed an IC₅₀ value of 80 nM for BACE1 inhibition. researchgate.net While some later-generation hybrids were less potent, they still exhibited inhibitory activity; for example, one compound showed 34% BACE1 inhibition at a concentration of 80 nM. ub.edu These findings highlight the versatility of the huprine scaffold in creating multi-target ligands that can address Aβ production at its enzymatic source.
| Compound | Metric | Value | Source |
|---|---|---|---|
| Rhein-Huprine Hybrid | IC₅₀ | 80 nM | researchgate.net |
| Second-generation Rhein-Huprine Hybrid (14b) | % Inhibition | 34% at 80 nM | ub.edu |
Structure Activity Relationship Sar of Huprine Y Analogues
Identification of Pharmacophoric Elements Critical for Huprine Y Activity
The core structure of this compound, a hybrid of tacrine (B349632) and huperzine A, contains key pharmacophoric elements essential for its potent AChE inhibitory activity. These elements facilitate interactions within the active site gorge of AChE. The quinoline (B57606) moiety is a significant component, and studies on quinoline derivatives highlight the importance of a basic nitrogen atom and specific substitution patterns for activity against cholinesterases and other targets like amyloid-beta (Aβ) aggregation arabjchem.orgmdpi.comorientjchem.org. The aminotetrahydrocyclooctane portion, derived from huperzine A, also contributes critically to the binding affinity and interaction profile. Molecular docking and structural studies of huprines in complex with AChE have revealed key interactions, including π-π stacking interactions with aromatic residues like Trp86 and Phe330 in the choline-binding pocket at the bottom of the gorge nih.gov. The chlorine atom at position 3 of the quinoline ring in this compound is also noted as contributing to high AChE inhibitory activity researchgate.net.
Effects of Substituents on Quinoline and Aminotetrahydrocyclooctane Moieties
Modifications to both the quinoline and aminotetrahydrocyclooctane moieties of the huprine skeleton have been explored to understand their impact on activity. On the quinoline ring, the presence of a chlorine atom at position 3, as in this compound, is associated with high AChE inhibitory potency researchgate.net. Replacing the chlorobenzene (B131634) ring with different heteroaromatic systems generally results in a drop in activity researchgate.net. Studies on other quinoline derivatives suggest that substituents on the benzene (B151609) ring can influence activity, with specific positions and electronic properties affecting inhibitory effects against cholinesterases and Aβ aggregation arabjchem.orgmdpi.com. For instance, a methoxy (B1213986) substituent at the 6-position in some quinoline-thiosemicarbazone hybrids appeared crucial for activity against butyrylcholinesterase (BChE) mdpi.com.
Modifications at position 12 of the huprine skeleton, located on the aminotetrahydrocyclooctane moiety, involving the introduction of different short linkers, have also been investigated, showing varying activities compared to the parent huprines X and Y researchgate.netnih.gov. The presence of a methyl or ethyl group at position 9 (corresponding to position 15 in the IUPAC name of this compound) is important for maintaining good inhibitory activities against AChE researchgate.net.
Impact of Stereochemistry on Biological Potency and Selectivity
Stereochemistry plays a significant role in the biological activity of huprines. The levorotatory enantiomers of huprines have generally shown higher inhibitory activity against AChE compared to their dextrorotatory counterparts researchgate.net. For example, (-)-huprines have demonstrated significantly better inhibitory ability than their (+)-huprine analogues researchgate.net. This suggests that the specific three-dimensional orientation of the huprine scaffold is critical for optimal binding and interaction within the active site of AChE. Binding free energy calculations and analysis of geometrical parameters have highlighted the importance of stereochemistry in AChE inhibition by huprines researchgate.net. While some studies on related hybrids indicate a limited role of stereochemistry ub.eduunibo.it, the evidence for huprines themselves points to a notable impact on potency researchgate.netresearchgate.net.
Structure-Activity Relationships of Linkers in this compound Heterodimers
This compound has served as a building block for the design of heterodimers, often linked to other pharmacophores to create multi-target directed ligands. The nature and length of the linker connecting the this compound moiety to another active component significantly influence the biological activity and target selectivity of these heterodimers researchgate.netnih.govub.eduheraldopenaccess.us. In huprine-tacrine heterodimers, different linkers have been employed to enable simultaneous interaction with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE researchgate.netheraldopenaccess.usub.edu. The length of the linker is crucial for spanning the distance between these two binding sites within the AChE gorge arabjchem.orgheraldopenaccess.us. Studies on rhein-huprine hybrids connected by alkyl or arylalkyl chains of different lengths have shown that the linker length can have a moderate effect on hAChE inhibitory activity, with potency sometimes decreasing with increasing linker length unisi.itub.edu. The incorporation of an aromatic ring within the linker has also been explored to potentially gain additional interactions with residues in the AChE gorge ub.edu. Variations in activity between different linkers in huprine heterodimers suggest that linker design is a key aspect for optimizing the pharmacological profile researchgate.netub.edu.
Rational Design Principles for Multi-Target-Directed this compound Ligands
The multifactorial nature of diseases like Alzheimer's necessitates the development of multi-target-directed ligands (MTDLs). This compound's potent AChE inhibition makes it a valuable scaffold for designing such compounds researchgate.netub.eduheraldopenaccess.usacs.orgnih.gov. Rational design principles for this compound-based MTDLs involve combining the huprine scaffold with other pharmacophores known to interact with different targets relevant to the disease pathology, such as Aβ aggregation, BACE-1 inhibition, or antioxidant activity researchgate.netunisi.itub.eduheraldopenaccess.usub.eduacs.orgnih.gov.
Strategies include framework combination, where the huprine scaffold is linked to other active moieties heraldopenaccess.usacs.org. For example, combining the this compound scaffold with an antioxidant like capsaicin (B1668287) has yielded compounds with dual activity against cholinesterases and antioxidant properties acs.org. Similarly, huprine-rhein hybrids have been designed to inhibit AChE and BACE-1, and show anti-aggregating activity against Aβ and tau unisi.itub.edu. The design often aims for a single molecule capable of interacting with multiple targets, offering potential additive or synergistic effects acs.orgnih.gov. Molecular modeling and structural studies play a vital role in the rational design process, providing insights into the binding modes and interactions of these multi-target ligands with their respective targets ub.eduheraldopenaccess.usacs.orgmdpi.com. The goal is to create compounds with a balanced pharmacological profile addressing multiple aspects of the disease unisi.itub.edu.
Preclinical Pharmacological Assessment of Huprine Y
In Vitro Studies in Isolated Enzyme Systems and Cellular Models
In vitro assessments of Huprine Y have focused on its inhibitory activity against key enzymes involved in neurodegenerative processes and its effects on neuronal cell health and function.
Enzyme Inhibition Assays (AChE, BChE, BACE1)
This compound has been identified as a potent inhibitor of human acetylcholinesterase (hAChE). Its inhibitory potency has been reported with very low Ki values, indicating high affinity for the enzyme researchgate.net. For instance, this compound has a reported Ki value of 0.033 nM against hAChE, making it significantly more potent than tacrine (B349632), donepezil (B133215), and huperzine A in some studies researchgate.net.
Beyond AChE, this compound and its derivatives have also shown inhibitory activity against human butyrylcholinesterase (hBChE), another enzyme involved in acetylcholine (B1216132) hydrolysis, particularly as AD progresses acs.orgmdpi.com. Some huprine-tacrine heterodimers, which include the huprine moiety, have demonstrated potent in vitro inhibitory activity towards hBChE acs.org.
Furthermore, hybrid compounds incorporating the this compound structure, such as rhein-huprine hybrids, have displayed inhibitory activity against β-site amyloid-protein precursor cleaving enzyme 1 (BACE1) nih.govunibo.it. BACE1 is a key enzyme in the production of amyloid-beta (Aβ) peptides, which are implicated in the formation of amyloid plaques in AD nih.govmdpi.com. Rhein-huprine hybrids have shown strong in vitro activity against BACE1, with reported IC50 values in the nanomolar range for some derivatives unibo.it. This multi-target inhibition of AChE and BACE1 by huprine-based hybrids is considered a promising approach for AD treatment due to the multifactorial nature of the disease nih.govmdpi.com.
Here is a summary of reported enzyme inhibition data for this compound and related hybrids:
| Enzyme | Compound | Inhibition Metric | Value | Source |
| hAChE | This compound | Ki | 0.033 nM | researchgate.net |
| hAChE | (±)-Huprine Y | IC50 | 0.78 nM | researchgate.net |
| hBChE | This compound | Potency | Submicromolar | acs.org |
| hBChE | Rhein-huprine hybrid (Compound 10) | IC50 | 620 nM | unibo.it |
| BACE1 | Rhein-huprine hybrid (Compound 10) | IC50 | 120 nM | unibo.it |
Neuronal Cell Line Efficacy Studies (e.g., PC12 cells, Cerebellar Granule Cells)
Studies using neuronal cell lines have investigated the neuroprotective effects of huprines, including this compound. PC12 cells, a rat pheochromocytoma cell line, are commonly used as an in vitro model for neuronal studies due to their ability to differentiate into neuron-like cells in the presence of nerve growth factor (NGF) and their expression of cholinergic factors plos.orgnih.govcytion.com.
Huprines, including this compound, have been shown to protect PC12 cells against injury induced by oxidative stress, such as that caused by hydrogen peroxide (H2O2) plos.orgnih.gov. Pre-treatment with huprines increased superoxide (B77818) dismutase (SOD) activity in PC12 cells exposed to H2O2, suggesting an antioxidant mechanism contributing to their neuroprotective effect plos.orgnih.gov. The neuroprotective effects of huprines in NGF-differentiated PC12 cells were found to be significantly reduced in the presence of muscarinic and nicotinic receptor antagonists, indicating a potential involvement of cholinergic receptors in this protection plos.org.
In addition to PC12 cells, the neuroprotective effects of (±)-Huprine Y have been studied in rat cerebellar granule cells (CGCs). (±)-Huprine Y prevented cell death induced by glutamate (B1630785), an excitotoxic stimulus, and also attenuated the increase in intracellular calcium levels induced by NMDA, suggesting a modulatory action on NMDA-induced calcium currents nih.gov. These findings indicate that this compound can protect cerebellar granule cells from excitotoxic damage nih.gov.
Synaptic Plasticity and Neurotrophic Factor Modulation (e.g., BDNF)
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is crucial for learning and memory and is impaired in neurodegenerative diseases mdpi.com. Neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), play a vital role in neuronal survival, differentiation, and synaptic plasticity mdpi.commdpi.com.
While direct studies specifically on this compound's modulation of synaptic plasticity and neurotrophic factors are less extensively reported compared to some of its hybrid derivatives, research on rhein-huprine hybrids has provided insights. Studies in animal models have shown that treatment with rhein-huprine hybrids can increase the levels of BDNF and other synapse-related proteins in the brain nih.govresearchgate.net. This increase in BDNF levels has been correlated with a recovery in the number of dendritic spines, which are structures important for synaptic connections, and has been associated with improvements in memory and learning nih.govresearchgate.net.
BDNF is known to modulate synaptic strength and acts as a mediator or modulator of synaptic plasticity, including processes like long-term potentiation (LTP) mdpi.commdpi.comfrontiersin.org. The observed increase in BDNF levels and synaptic proteins in response to huprine-based hybrids suggests a potential mechanism by which these compounds could ameliorate synaptic dysfunction and support cognitive function in neurodegenerative conditions nih.govresearchgate.net.
In Vivo Efficacy Studies in Animal Models of Neurological Impairment
In vivo studies using animal models of neurological impairment, particularly those mimicking features of Alzheimer's disease, have been conducted to evaluate the efficacy of huprine-based compounds, including those incorporating the this compound structure.
Cognitive Function Assessment (e.g., Memory Enhancement in Rodents)
Evaluation of cognitive function, particularly memory enhancement, is a key aspect of preclinical studies for potential AD treatments. Studies using transgenic mouse models that exhibit cognitive deficits have investigated the effects of huprine derivatives.
For example, chronic treatment with huprine X, a related huprine, improved learning and memory in triple transgenic (3xTg-AD) mice, a model that develops age-dependent amyloid and tau pathologies and cognitive impairments karger.comnih.gov. These mice showed improved performance in behavioral tests such as the Morris water maze, which assesses spatial learning and memory karger.comnih.gov.
While direct studies specifically on this compound's effects on cognitive function in animal models are less prominent in the search results, the efficacy shown by related huprines and huprine-based hybrids in improving memory in rodent models of AD is indicative of the potential for compounds with potent AChE inhibitory activity and other multi-target properties to exert cognitive benefits nih.govkarger.comnih.govresearchgate.net. Rhein-huprine hybrids, incorporating the this compound structure, have been shown to reduce memory impairment in APP/PS1 double transgenic mouse models nih.govresearchgate.net.
Pathological Hallmark Modulation (e.g., Aβ deposition, Tauopathy in Transgenic Mice)
Preclinical in vivo studies have also assessed the ability of huprine-based compounds to modulate the pathological hallmarks of AD, namely amyloid-beta (Aβ) deposition and tauopathy. Transgenic mouse models, such as APP/PS1 mice which develop Aβ plaques, and 3xTg-AD mice which develop both Aβ and tau pathologies, are commonly used for these investigations nih.govresearchgate.netkarger.combiorxiv.orgbiospective.commdpi.com.
Studies with rhein-huprine hybrids have demonstrated a reduction in Aβ levels and plaque formation in the brains of APP/PS1 mice nih.govresearchgate.net. These hybrids have also been shown to reduce Tau phosphorylation, another key pathological feature of AD nih.govresearchgate.net. The observed reduction in Aβ deposition and Tau phosphorylation suggests that huprine-based compounds may have disease-modifying properties by targeting the underlying pathology of AD nih.govresearchgate.net.
Furthermore, chronic administration of rhein-huprine hybrids to APP/PS1 mice challenged with a high-fat diet, mimicking a comorbid metabolic syndrome condition, also reduced tau hyperphosphorylation and Aβ plaque formation researchgate.net. These findings support the potential of huprine-based multi-target directed ligands to address multiple aspects of AD pathology researchgate.net.
Neuroinflammation and Neurodegeneration Markers in Animal Brains
Research involving hybrid compounds incorporating the this compound structure, such as rhein-huprine hybrids, has demonstrated effects on neuroinflammation markers in preclinical animal models. In APP/PS1 mice fed a high-fat diet, treatment with a rhein-huprine hybrid significantly reduced inflammatory responses nih.govresearchgate.net. This was observed alongside a decrease in glial reactivity nih.gov. The improvements in this model were attributed to protein regulation at the central level researchgate.net. Chronic neuroinflammation is considered a significant factor in the pathogenesis of AD researchgate.net.
Studies have also examined neurodegeneration markers. In APP/PS1 mice, treatment with a rhein-huprine hybrid led to a reduction in Tau phosphorylation and amyloid-β (Aβ) deposition, which are key hallmarks of AD nih.govresearchgate.net. An increase in synaptic proteins, such as drebrin 1 and synaptophysin, and neurotrophic factors, particularly brain-derived neurotrophic factor (BDNF) levels, was also observed, correlating with a recovery in dendritic spine density and improved memory nih.govresearchgate.net.
Application in Other Neurological Models (e.g., Excitotoxicity, Oxidative Damage)
This compound has shown neuroprotective effects in models of excitotoxicity and oxidative damage nih.gov. In rat cerebellar granule cells, (+/-)-huprine Y prevented cell death induced by glutamate and the NMDA receptor antagonist MK-801 nih.gov. It also modulated NMDA-induced intracellular calcium increase nih.gov.
In an in vivo model of striatal lesions induced by 3-nitropropionic acid (3-NP), (+/-)-huprine Y pretreatment prevented both behavioral and morphological consequences of the lesion nih.gov. This included the attenuation of striatal gliosis, indicated by a reduction in [(3)H]PK 11195 specific binding and the expression of hsp27 kDa nih.gov. These findings suggest that (+/-)-huprine Y can attenuate excitotoxic-induced lesions in both in vitro and in vivo settings nih.gov.
Huprines, including this compound, have also displayed neuroprotective properties against injury induced by hydrogen peroxide (H2O2) in both undifferentiated and NGF-differentiated PC12 cells plos.org. This protective effect was dependent on cholinergic receptors in differentiated cells but not in undifferentiated ones plos.org. A non-cholinergic mechanism, potentially involving increased superoxide dismutase (SOD) activity, also appears to contribute to the neuroprotective effects of huprines against oxidative stress plos.org. Oxidative stress is implicated in the pathogenesis of neurodegenerative disorders, with H2O2 playing a central role plos.org.
Pharmacokinetic and Pharmacodynamic Characterization in Preclinical Species
Understanding the pharmacokinetic and pharmacodynamic profiles of this compound in preclinical species is crucial for assessing its potential as a therapeutic agent.
Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles
Information specifically detailing the complete ADME profile of this compound in preclinical species is not extensively available in the provided search results. However, studies on related huprine derivatives and hybrids offer some insights into properties relevant to ADME. For instance, the design of novel rhein-huprine hybrids has aimed to improve drug metabolism and pharmacokinetic properties through structural simplification nih.gov. Poor physicochemical and pharmacokinetic properties have been identified as challenges for some linked hybrids nih.gov.
Blood-Brain Barrier (BBB) Permeability Studies
Permeation across the blood-brain barrier is a critical factor for drugs targeting the central nervous system medtechbcn.comresearchgate.net. Studies on this compound and its derivatives have assessed their ability to cross the BBB. Rhein-huprine hybrids, which incorporate the this compound structure, have shown brain permeability in in vitro studies using the parallel artificial membrane permeability assay (PAMPA-BBB) researchgate.netacs.org. Some this compound-tryptophan heterodimers have also shown potential ability to cross the blood-brain barrier researchgate.net.
Advanced Methodologies in Huprine Y Research
Computational Chemistry Techniques for Drug Design and Mechanism Elucidation
Computational chemistry plays a crucial role in the study of Huprine Y and its derivatives, offering insights into molecular interactions, predicting binding affinities, and guiding the design of new compounds with improved properties. Techniques such as Molecular Dynamics (MD) simulations and Quantitative Structure-Activity Relationship (QSAR) modeling are particularly valuable in this regard.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules and their interactions over time. In this compound research, MD simulations have been extensively applied to investigate the binding modes and stability of this compound and its derivatives with target enzymes, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), as well as β-secretase (BACE-1) nih.govunisi.itacs.orgacs.orgnih.govplos.org.
MD simulations have provided support for the dual-site binding of this compound derivatives to AChE, suggesting interactions at both the catalytic active site (CAS) and the peripheral anionic site (PAS) nih.govnih.gov. These simulations help visualize and understand the conformational changes that occur upon ligand binding and the influence of factors such as the length and nature of linker regions in hybrid molecules nih.govplos.org. For instance, MD simulations of tacrine-huprine heterodimers have revealed their potential to inhibit both the PAS and CAS of AChE and reduce β-amyloid aggregation nih.gov. Similarly, simulations involving huprine-rhein hybrid compounds have provided a basis for explaining their inhibitory potency against BACE-1 and the dependence on linker length plos.org. The analysis of MD trajectories allows researchers to identify key residues involved in binding, characterize the types of interactions (e.g., hydrogen bonding, hydrophobic interactions, π-π stacking), and assess the stability of the ligand-protein complex nih.govnih.govresearchgate.net.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that relates the structural and physicochemical properties of compounds to their biological activity. In the context of this compound research, QSAR studies are employed to develop predictive models that can guide the design of novel derivatives with enhanced inhibitory potency or improved pharmacokinetic properties unisi.itresearchgate.netacs.orgheraldopenaccess.us.
QSAR models help identify the key molecular descriptors that are most influential in determining the activity of huprine derivatives against their targets, such as AChE or BChE unisi.itresearchgate.netheraldopenaccess.us. These studies often integrate data from various experimental techniques and computational approaches, including molecular docking and X-ray crystallography, to build comprehensive SAR profiles researchgate.net. Research findings from QSAR studies on huprine derivatives, along with other chemical classes, have highlighted the significance of interactions like hydrogen bonding, π-π stacking, and hydrophobic forces in governing inhibitor efficacy researchgate.net. By establishing mathematical relationships between structural features and biological activity, QSAR models enable the virtual screening of large chemical libraries and the rational design of new compounds with predicted desirable properties before their synthesis and experimental testing unisi.itacs.org.
Biophysical Techniques for Ligand-Target Interaction Analysis
Biophysical techniques provide experimental data on the binding kinetics, thermodynamics, and structural aspects of the interaction between this compound or its derivatives and their biological targets. These methods offer crucial validation for computational predictions and provide detailed quantitative information about the binding process.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a label-free biosensing technique used to monitor molecular interactions in real-time. It measures changes in refractive index at a sensor surface as molecules bind to an immobilized ligand affiniteinstruments.comcytivalifesciences.com. SPR is a valuable tool for determining binding kinetics (association and dissociation rates) and affinity constants (KD) of ligand-target interactions biosensingusa.com.
While specific detailed examples of SPR applied directly to this compound were not prominently featured in the search results, SPR is a standard technique in drug discovery and has been used in conjunction with molecular mechanics in studies involving huprine derivatives to investigate binding unibo.ituniba.it. SPR allows for the immobilization of a target protein, such as AChE, on a sensor chip surface and the subsequent injection of the ligand (this compound or a derivative) in solution to observe the binding event cytivalifesciences.combiosensingusa.com. The resulting sensorgram, a plot of response versus time, provides data that can be fitted to various binding models to extract kinetic and affinity parameters affiniteinstruments.combiosensingusa.com. This label-free approach is particularly advantageous for studying small molecule interactions with proteins biosensingusa.com.
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a thermodynamic technique used to measure the heat released or absorbed during a molecular binding event. ITC provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS) mdpi.com.
ITC has been employed in studies involving huprines and other reversible ligands to understand their binding to cholinesterases, such as human butyrylcholinesterase (BChE) researchgate.netdntb.gov.uaresearchgate.net. By directly measuring the heat changes upon titration of the ligand into a solution containing the target protein, ITC provides quantitative data on the binding thermodynamics mdpi.com. This information is crucial for understanding the driving forces behind the interaction (e.g., hydrogen bonding, hydrophobic effects) and can help explain differences in binding affinity among various huprine derivatives researchgate.netmdpi.com. ITC experiments complement kinetic data obtained from other techniques and provide a deeper understanding of the molecular recognition process researchgate.netmdpi.com.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that can provide detailed structural and dynamic information about molecules and their interactions at atomic resolution bitesizebio.com. In the context of ligand-target binding, NMR can be used to identify binding sites, determine binding affinities, and study conformational changes induced by ligand binding bitesizebio.combonvinlab.org.
While characterization of huprine derivatives using 1H and 13C NMR has been reported github.io, NMR spectroscopy is also applied to study their binding to target proteins. Techniques such as 2D 1H-15N HSQC NMR are commonly used to identify protein residues that are affected by ligand binding by observing changes in their chemical shifts bitesizebio.combonvinlab.org. By titrating the ligand into a solution of isotopically labeled protein and monitoring the changes in the NMR spectrum, researchers can map the ligand-binding site on the protein surface bitesizebio.combonvinlab.org. Although specific detailed examples of NMR binding studies solely focused on this compound were not extensively detailed in the search results, NMR is a relevant technique for studying the interactions of similar small molecules with proteins and is used in conjunction with molecular modeling to understand binding bonvinlab.org.
High-Throughput Screening (HTS) in the Discovery of this compound Analogues
High-Throughput Screening (HTS) plays a significant role in the discovery and optimization of this compound analogues. This method allows for the rapid evaluation of large libraries of compounds for desired biological activity, such as enzyme inhibition or modulation of protein aggregation. HTS has been applied in the search for novel inhibitors of targets relevant to neurodegenerative diseases, and compounds structurally related to huprine have been part of such screening efforts ub.edumdpi.comresearchgate.net.
The process typically involves testing a diverse range of synthesized or commercially available compounds in miniaturized assay formats. For instance, in the search for novel tau aggregation inhibitors, HTS technology was applied to a compound library, leading to the identification of active compounds, some of which are structurally related to anthraquinones, a scaffold that can be hybridized with huprine-like structures mdpi.com. Similarly, HTS is used to identify new inhibitors of enzymes like AChE, butyrylcholinesterase (BChE), and BACE-1, all of which are relevant targets in Alzheimer's disease research researchgate.net.
HTS facilitates the rapid identification of 'hit' compounds that exhibit the desired activity. These hits then serve as starting points for further structural optimization and detailed pharmacological characterization. The efficiency of HTS allows researchers to explore a wide chemical space, increasing the likelihood of discovering novel this compound analogues with enhanced potency, selectivity, or improved pharmacokinetic properties. Virtual screening, a computational approach, can also be used in conjunction with HTS to pre-select promising candidates from large databases for experimental testing, as demonstrated in the selection of fragments for hybridization with this compound tdx.cat.
Application of "Omics" Technologies in this compound Pharmacodynamics
"Omics" technologies, such as proteomics and transcriptomics, provide comprehensive, system-wide views of biological processes and are increasingly applied in drug discovery and pharmacodynamic studies hupo.orgmdpi.comfigshare.com. These technologies help to elucidate the complex interactions of compounds like this compound within biological systems, going beyond the primary intended target.
Proteomics, the large-scale study of proteins, is a powerful tool for identifying the protein targets of small molecules and understanding their mechanisms of action figshare.commdpi.comresearchgate.net. Since most drug targets and their downstream effectors are proteins, proteomics can reveal how this compound or its analogues interact with the cellular proteome hupo.org.
Studies using proteomics can help to:
Identify the direct protein targets of this compound and its analogues.
Elucidate the downstream protein networks affected by compound treatment.
Understand the molecular mechanisms underlying observed pharmacological effects, such as neuroprotection or anti-aggregation activity plos.orgresearchgate.net.
Potentially identify biomarkers of response or toxicity.
While specific detailed proteomics data directly linked to this compound in the search results are limited, the general application of proteomics in drug target deconvolution and pharmacodynamic studies is well-established and highly relevant to research on compounds like this compound hupo.orgmdpi.comfigshare.commdpi.comresearchgate.netelifesciences.org. For example, proteomics has been used to study protein changes in the context of neurodegenerative diseases and to identify potential drug targets mdpi.com.
Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism. This technology, particularly RNA sequencing (RNA-Seq), allows for the comprehensive analysis of gene expression levels under different conditions, such as in the presence of a therapeutic compound like this compound researchgate.netchampionsoncology.com.
By analyzing changes in gene expression profiles after treatment with this compound or its analogues, researchers can gain insights into the biological pathways and cellular processes affected by the compound researchgate.netchampionsoncology.complos.org. This can include identifying genes involved in neurotransmission, inflammation, protein processing, or cell survival.
Transcriptomic analysis can help to:
Identify genes whose expression is modulated by this compound treatment.
Infer affected cellular pathways and biological processes.
Understand the molecular basis of observed pharmacological effects, such as neuroprotection or anti-inflammatory activity acs.orgnih.gov.
Discover potential mechanisms of action or resistance.
For instance, gene expression analysis has been used to assess the effects of compounds, including a huprine-based hybrid, on inflammatory markers like interleukin 6 (Il-6), interleukin 1β (Il-1β), and glial fibrillary acidic protein (Gfap) acs.org. Changes in the expression of genes related to circadian rhythm and light response have also been investigated in the context of exposure to certain compounds, highlighting the breadth of biological processes that can be explored through transcriptomics researchgate.net. While direct, extensive transcriptomic data specifically on this compound's effects are not prominently detailed in the search results, the methodology is applicable and valuable for understanding its pharmacodynamics at the gene expression level.
The integration of transcriptomics with other omics technologies, such as proteomics, can provide a more complete picture of the cellular response to this compound, linking changes in gene expression to alterations in protein levels and activity.
Translational Insights and Future Directions for Huprine Y Research
Projection of Huprine Y's Preclinical Potential to Theoretical Therapeutic Applications
This compound's primary preclinical potential lies in its potent inhibition of acetylcholinesterase (AChE). fishersci.pt This mechanism is theoretically applicable to treating conditions characterized by cholinergic deficits, most notably Alzheimer's disease. By inhibiting AChE, this compound can lead to increased levels of acetylcholine (B1216132) in the brain, which is hypothesized to improve cognitive function in individuals with neurodegenerative disorders. fishersci.pt Beyond its direct impact on cholinergic neurotransmission, this compound and its various derivatives have demonstrated neuroprotective effects in preclinical studies, further supporting their potential therapeutic benefits. fishersci.pt The preclinical findings suggest theoretical applications primarily in the symptomatic treatment of cognitive decline associated with AD, similar to existing AChE inhibitors like donepezil (B133215). fishersci.pt Furthermore, the exploration of this compound-based compounds with activity against other pathological hallmarks of AD, such as amyloid-beta (Aβ) aggregation and tau hyperphosphorylation, projects a potential for disease-modifying therapeutic applications. wikipedia.orgfishersci.secenmed.combiorxiv.orgfishersci.atnih.govnih.gov
Development of Next-Generation Multi-Target-Directed Ligands Based on this compound Scaffolds
The complex and multifactorial nature of Alzheimer's disease has driven the development of multi-target-directed ligands (MTDLs) as a promising therapeutic strategy. fishersci.sefishersci.atnih.govresearchgate.netthegoodscentscompany.com The this compound scaffold, particularly its potent AChE inhibitory activity and interaction with the catalytic anionic site (CAS) of AChE, makes it a valuable foundation for designing such compounds. fishersci.senih.govthegoodscentscompany.comdovepress.com
Researchers have developed various MTDLs based on the this compound structure, aiming to simultaneously modulate multiple pathways implicated in AD pathogenesis. Notable examples include:
Rhein-Huprine Hybrids: These compounds combine the AChE inhibitory activity of this compound with the putative tau anti-aggregating activity of rhein (B1680588) and also exhibit BACE-1 inhibitory properties. wikipedia.orgfishersci.sefishersci.atnih.govnih.govthegoodscentscompany.com Preclinical studies have shown that these hybrids can reduce Aβ levels, tau phosphorylation, and improve memory in animal models. wikipedia.orgfishersci.atnih.gov
Huprine-Tacrine Heterodimers: These hybrids merge the structural features of this compound and tacrine (B349632), resulting in potent inhibition of both AChE and butyrylcholinesterase (BChE), along with activity against Aβ aggregation and BACE-1. biorxiv.org These compounds have also demonstrated the ability to cross the blood-brain barrier (BBB) in ex vivo experiments. biorxiv.org
Huprine-Tryptophan Heterodimers: This class of compounds inhibits cholinesterases, neuronal nitric oxide synthase (nNOS), and the formation of Aβ aggregates. cenmed.comwikidata.org They also show potential for crossing the BBB. cenmed.comwikidata.org
Donepezil-Huprine Hybrids: Designed to interact with multiple sites within the AChE gorge, these hybrids also aim to inhibit Aβ aggregation. dovepress.com A specific lead compound, AVCRI104P4, demonstrated protective effects in C. elegans models and improved short-term memory in mice. dovepress.comnih.gov
Huprine-TPPU Hybrids: These are being investigated as dual inhibitors of soluble epoxide hydrolase (sEH) and AChE, targeting both neuroinflammation and cognitive impairment. tmj.ro
The strategic design of these MTDLs often involves linking the this compound moiety to other pharmacophores targeting diverse AD-related pathological factors, including Aβ and tau pathology, inflammation, and BACE-1 activity. fishersci.sefishersci.atnih.govthegoodscentscompany.comdovepress.comtmj.ro
Addressing Challenges in Translational Research from Preclinical Findings
Translating promising preclinical findings for compounds like this compound and its derivatives into successful clinical therapies faces several inherent challenges. frontiersin.orgslideshare.netnih.gov General hurdles in translational research include bridging the gap between academic science and business/funding, navigating complex regulatory approval processes, establishing scalable and reproducible manufacturing workflows, and effectively managing and analyzing large datasets generated during studies. slideshare.net Furthermore, identifying and utilizing animal models that accurately recapitulate the complex pathology of human diseases like AD remains a significant challenge. nih.gov Effective communication of research results to various stakeholders is also crucial for successful translation. frontiersin.org
Exploration of Novel Biological Targets for this compound and its Analogues
While this compound is primarily known for its potent AChE inhibition, research into its analogues and derived MTDLs has revealed interactions with a range of other biological targets relevant to complex diseases, particularly neurodegenerative disorders. fishersci.pt Beyond AChE, these compounds are being explored for their activity against:
Butyrylcholinesterase (BChE): Many this compound-based MTDLs also show inhibitory activity against BChE, another cholinesterase enzyme implicated in the later stages of AD. wikipedia.orgbiorxiv.orgnih.govresearchgate.netfishersci.ca
Beta-Secretase 1 (BACE-1): Several hybrid compounds incorporating the this compound scaffold have demonstrated inhibitory effects on BACE-1, a key enzyme involved in the production of amyloid-beta peptides. wikipedia.orgfishersci.sebiorxiv.orgfishersci.atnih.govnih.govthegoodscentscompany.comnih.govprobes-drugs.org
Amyloid-Beta (Aβ) Aggregation: this compound derivatives and MTDLs have shown the ability to directly inhibit Aβ aggregation or prevent the pro-aggregating effect of AChE on Aβ peptides. wikipedia.orgfishersci.secenmed.combiorxiv.orgnih.govdovepress.comwikidata.orgnih.govnih.govamericanelements.com
Tau Aggregation and Hyperphosphorylation: Some this compound-based hybrids, such as those incorporating rhein, have demonstrated activity against the aggregation and hyperphosphorylation of the tau protein, another hallmark of AD. wikipedia.orgfishersci.sefishersci.atnih.govnih.govthegoodscentscompany.comnih.govamericanelements.com
Neuronal Nitric Oxide Synthase (nNOS): this compound-tryptophan heterodimers have been found to inhibit nNOS. cenmed.comwikidata.org
Soluble Epoxide Hydrolase (sEH): Hybrids combining this compound with TPPU are being explored for their dual inhibitory activity against sEH, an enzyme involved in inflammation. tmj.ro
Neuroinflammation: Several this compound-based MTDLs have shown anti-neuroinflammatory effects in preclinical models. fishersci.atnih.govresearchgate.nettmj.ro
Synaptic Function: Studies have indicated that some this compound hybrids can increase levels of synaptic proteins and neurotrophic factors like BDNF, suggesting a positive impact on synaptic health. fishersci.atnih.gov
The exploration of these diverse targets highlights a shift from solely focusing on cholinergic enhancement to developing compounds that can simultaneously address multiple pathological pathways involved in complex diseases. fishersci.sefishersci.atnih.govresearchgate.netthegoodscentscompany.com
Strategic Research Priorities for Future this compound Investigation
Future research into this compound and its analogues should strategically prioritize several key areas to advance their translational potential. A critical priority is the further rigorous preclinical validation of promising MTDLs in relevant and increasingly complex animal models that better mimic human disease conditions. wikipedia.orgfishersci.atnih.govnih.gov
Optimization of the pharmacokinetic and physicochemical properties of these compounds is paramount for successful translation. This includes improving blood-brain barrier permeability, enhancing metabolic stability, and optimizing solubility, particularly for larger MTDL molecules. nih.govthegoodscentscompany.comnih.gov Research efforts should focus on structural modifications that can fine-tune the balance between target potency and favorable ADME properties. thegoodscentscompany.comnih.gov
Continued exploration of novel target combinations for MTDLs based on the this compound scaffold is essential to identify compounds with synergistic effects against the multifaceted pathology of diseases like AD. fishersci.sethegoodscentscompany.comamericanelements.com A deeper understanding of the precise mechanisms of action for the multi-target effects observed with these hybrids is also a crucial research priority. nih.gov
Addressing the broader challenges in translational research, such as developing cost-effective and scalable synthesis methods, navigating regulatory pathways, and securing funding for later-stage studies, will be necessary to move these promising preclinical candidates towards clinical evaluation. dovepress.comnih.govslideshare.net Finally, exploring the potential therapeutic applications of this compound-based compounds for indications beyond AD, given their activity against targets involved in other neurological or inflammatory conditions, could also be a valuable strategic direction. fishersci.ca Some preliminary research has even explored their potential as antitrypanosomal agents. fishersci.se
Q & A
Q. Factors influencing translation :
- BBB efflux transporters : P-glycoprotein-mediated exclusion.
- Species differences : Murine vs. human cholinesterase isoforms.
Mitigation strategies : - Co-administration : P-glycoprotein inhibitors (e.g., cyclosporine A) .
- Pharmacodynamic markers : CSF AChE activity as a surrogate for brain exposure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
